molecular formula C7H5N5O2 B8517499 3-Nitro-2-(1H-1,2,4-triazol-1yl)pyridine

3-Nitro-2-(1H-1,2,4-triazol-1yl)pyridine

Cat. No. B8517499
M. Wt: 191.15 g/mol
InChI Key: NMTQRFCBGWUBML-UHFFFAOYSA-N
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Patent
US04668279

Procedure details

A solution of 10 g of 2-chloro-3-nitropyridine dissolved in 30 ml of dry DMF was added dropwise to a suspension containing 6.9 g of 1,2,4-triazole sodium salt (90%, Aldrich Chemical Co.) in 40 ml of dry DMF. After a slow exotherm had subsided, the suspension was heated at 60° for three hours then cooled to 25° C. and poured onto 500 ml of ice-water to yield a precipitate. After the mixture was filtered, the isolated solid was washed 2×50 ml of water and suction-dried to yield 12 g of crude product. The product was recrystallized from 2-propanol to yield 8 g of the subject compound; m.p. 131°-133°.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1,2,4-triazole sodium salt
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Na].[NH:12]1[CH:16]=[N:15][CH:14]=[N:13]1>CN(C=O)C>[N+:8]([C:7]1[C:2]([N:12]2[CH:16]=[N:15][CH:14]=[N:13]2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:1.2,^1:10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
1,2,4-triazole sodium salt
Quantity
6.9 g
Type
reactant
Smiles
[Na].N1N=CN=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to a suspension
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated at 60° for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to yield a precipitate
FILTRATION
Type
FILTRATION
Details
After the mixture was filtered
WASH
Type
WASH
Details
the isolated solid was washed 2×50 ml of water
CUSTOM
Type
CUSTOM
Details
suction-dried
CUSTOM
Type
CUSTOM
Details
to yield 12 g of crude product
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.